5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol

Description

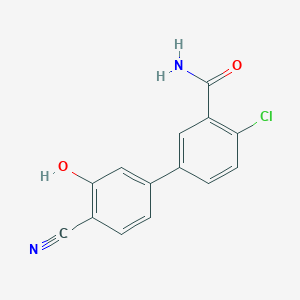

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol (CAS: 1261888-59-8) is a biphenyl derivative featuring a carbamoyl (-CONH₂) group at the 3-position, a chloro (-Cl) substituent at the 4-position on one phenyl ring, and a cyano (-CN) group at the 2-position on the adjacent phenol ring. This compound is of interest in medicinal chemistry and materials science due to its polar functional groups, which confer unique electronic and steric properties. The carbamoyl group enhances hydrogen-bonding capacity, while the chloro and cyano groups contribute electron-withdrawing effects, influencing reactivity and solubility .

Properties

IUPAC Name |

2-chloro-5-(4-cyano-3-hydroxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-12-4-3-8(5-11(12)14(17)19)9-1-2-10(7-16)13(18)6-9/h1-6,18H,(H2,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHQUNMEUZLBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60684941 | |

| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261891-84-2 | |

| Record name | 4-Chloro-4'-cyano-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60684941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Nitration: Introduction of a nitro group to the phenyl ring.

Reduction: Conversion of the nitro group to an amino group.

Acylation: Introduction of the carbamoyl group.

Halogenation: Introduction of the chloro group.

Cyanation: Introduction of the cyano group.

Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the cyano group to an amine.

Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5-(3-Carbamoyl-4-chlorophenyl)-2-cyanophenol, differing primarily in substituent groups and their positions.

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (CAS: 18802-67-0)

- Molecular Formula: C₁₄H₁₀ClNO₂ .

- Substituents : A methoxy (-OCH₃) group at the 2-position and a chloro group at the 4-position on the phenyl ring.

- Key Differences: The methoxy group is electron-donating, contrasting with the electron-withdrawing carbamoyl group in the target compound. This reduces electrophilicity and increases lipophilicity.

- Applications : Methoxy-substituted analogs are often explored in agrochemicals due to enhanced membrane permeability .

5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol (CAS: 1261964-35-5)

- Molecular Formula: C₁₄H₈FNO₃ .

- Substituents : A carboxy (-COOH) group at the 4-position and a fluoro (-F) group at the 3-position on the phenyl ring.

- Key Differences: The carboxy group introduces acidity (pKa ~2–3), enabling ionization at physiological pH, unlike the neutral carbamoyl group. This enhances water solubility but may limit blood-brain barrier penetration.

- Synthetic Notes: Carboxy-containing analogs often require protection/deprotection strategies during synthesis, adding complexity compared to the target compound .

2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS: 1261990-31-1)

- Molecular Formula: C₁₃H₇ClFNO .

- Substituents: A fluoro group at the 2-position and a cyano group at the 3-position on the phenyl ring.

- The absence of a carbamoyl group reduces steric bulk, which may enhance binding to flat hydrophobic pockets in proteins .

Data Table: Structural and Electronic Comparison

| Compound (CAS) | Molecular Formula | Key Substituents | LogP* (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| This compound (1261888-59-8) | C₁₄H₁₀ClN₂O₂ | -CONH₂, -Cl, -CN, -OH | 2.1 | 2 | 4 |

| 5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (18802-67-0) | C₁₄H₁₀ClNO₂ | -OCH₃, -Cl, -CN, -OH | 3.0 | 1 | 3 |

| 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol (1261964-35-5) | C₁₄H₈FNO₃ | -COOH, -F, -CN, -OH | 1.5 | 2 | 5 |

| 2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (1261990-31-1) | C₁₃H₇ClFNO | -F, -CN, -Cl, -OH | 2.8 | 1 | 3 |

*LogP values estimated using fragment-based methods (e.g., Crippen’s method) .

Research Findings and Computational Insights

- Electron Density Analysis : Multiwfn calculations () reveal that the carbamoyl group in the target compound creates a localized electron-deficient region near the chloro substituent, enhancing susceptibility to nucleophilic attack compared to methoxy- or fluoro-substituted analogs .

- Hardness and Reactivity : The absolute hardness (η) of the target compound, calculated via density functional theory (DFT, ), is ~4.5 eV, indicating moderate softness. This contrasts with the harder fluorinated analog (η ~5.2 eV), which is less reactive in charge-transfer interactions .

- Synthetic Accessibility : The target compound’s synthesis () involves fewer protection steps than carboxy-containing analogs, making it more scalable for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.